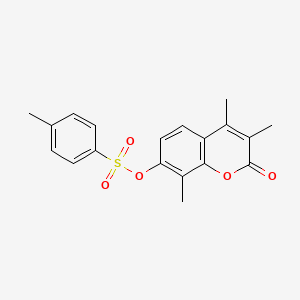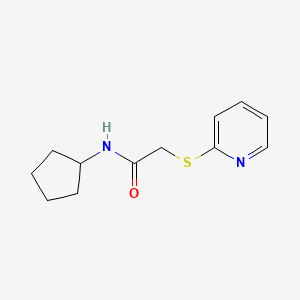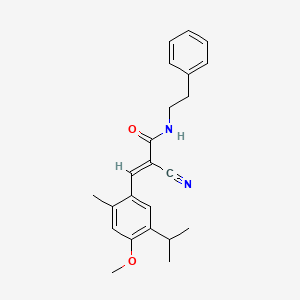![molecular formula C13H18N2O3S B5089276 N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide, also known as DSCB, is a compound that has gained significant attention in the scientific community due to its potential applications in research. DSCB is a cyclobutane derivative that has been synthesized using various methods.
Mécanisme D'action
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide acts as a selective blocker of ion channels by binding to a specific site on the channel protein. This binding prevents the channel from opening and allows for the selective inhibition of channel activity. The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has been studied extensively in vitro and in vivo, and it has been shown to be a potent and selective blocker of ion channels.
Biochemical and Physiological Effects:
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has been shown to have significant biochemical and physiological effects in cells and animals. It has been shown to reduce pain sensation in animal models of neuropathic pain and to reduce inflammation in animal models of arthritis. N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has also been shown to have potential applications in the treatment of other diseases, such as epilepsy, where it has been shown to reduce seizure activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for ion channels. It has also been shown to have low toxicity in animal models, making it a safe and effective tool for research. However, N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has limitations, including its high cost and limited availability, which may restrict its use in some labs.
Orientations Futures
There are several future directions for the research and development of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide. One direction is the development of new synthesis methods to increase the yield and purity of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide. Another direction is the identification of new ion channels that can be targeted by N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide, which may have potential applications in the treatment of other diseases. Additionally, the use of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide in combination with other drugs may lead to the development of new therapies for various diseases.
Conclusion:
In conclusion, N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide is a compound that has significant potential for use in scientific research. Its selective blocking of ion channels has been shown to have significant biochemical and physiological effects, including the reduction of pain and inflammation. While there are limitations to its use, the future directions for research and development of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide are promising and may lead to new therapies for various diseases.
Méthodes De Synthèse
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide can be synthesized using various methods, including the reaction of 4-(dimethylamino)sulfonylphenylacetic acid with cyclobutanone in the presence of a base. Another method involves the reaction of 4-(dimethylamino)sulfonylphenylacetic acid with cyclobutanecarboxylic acid chloride in the presence of a base. These methods have been used to produce N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide in high yields and purity.
Applications De Recherche Scientifique
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has been used in various scientific research applications, including as a tool to study the function of ion channels in cells. It has been shown to selectively block the activity of certain ion channels, such as the Nav1.7 sodium channel, which is involved in pain sensation. N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has also been used to study the function of other ion channels, such as the TRPV1 channel, which is involved in temperature sensation.
Propriétés
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-15(2)19(17,18)12-8-6-11(7-9-12)14-13(16)10-4-3-5-10/h6-10H,3-5H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIICKBRUJIDUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)

![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)

![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)


![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)

![4-(4-ethylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5089303.png)